2-Oxaspiro[3.5]nonane-7-carboxylic acid

Catalog No.
S846540
CAS No.
1416323-16-4
M.F
C9H14O3
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxaspiro[3.5]nonane-7-carboxylic acid

CAS Number

1416323-16-4

Product Name

2-Oxaspiro[3.5]nonane-7-carboxylic acid

IUPAC Name

2-oxaspiro[3.5]nonane-7-carboxylic acid

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C9H14O3/c10-8(11)7-1-3-9(4-2-7)5-12-6-9/h7H,1-6H2,(H,10,11)

InChI Key

UJJFKUMKVAZBPG-UHFFFAOYSA-N

SMILES

C1CC2(CCC1C(=O)O)COC2

Canonical SMILES

C1CC2(CCC1C(=O)O)COC2

2-Oxaspiro[3.5]nonane-7-carboxylic acid is a unique chemical compound characterized by its spirocyclic structure, which consists of a fused ring system containing an ether and a carboxylic acid functional group. Its molecular formula is C9H14O3, and it has a molecular weight of approximately 170.21 g/mol. The compound's structure allows for diverse reactivity and potential biological interactions, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis .

Due to its functional groups:

  • Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carboxylic acid can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions may occur where the carboxylic acid group is replaced by other functional groups, facilitated by reagents like thionyl chloride or phosphorus tribromide.

These reactions highlight the compound's versatility in organic synthesis.

The biological activity of 2-oxaspiro[3.5]nonane-7-carboxylic acid is under investigation, particularly regarding its potential therapeutic effects. Its structure suggests that it may interact with biological targets such as enzymes and receptors, possibly influencing various biochemical pathways. The presence of the carboxylic acid group allows for hydrogen bonding with proteins, which could modulate their activity.

Synthesis of 2-oxaspiro[3.5]nonane-7-carboxylic acid typically involves several methods:

  • Cyclization Reactions: This method often includes the reaction of appropriate precursors under controlled conditions to form the spirocyclic structure.
  • Use of Diols and Diacid Chlorides: A common synthetic route involves reacting a diol with a diacid chloride in the presence of a base, leading to the formation of the desired compound.
  • Multigram-scale Synthesis: Techniques such as continuous flow reactors may be employed for industrial-scale production, enhancing efficiency and yield while incorporating purification methods like recrystallization or chromatography.

2-Oxaspiro[3.5]nonane-7-carboxylic acid has several applications across different domains:

  • Medicinal Chemistry: It serves as a valuable building block for drug design due to its bioisosteric properties, potentially mimicking natural compounds while offering distinct physicochemical characteristics.
  • Organic Synthesis: The compound is utilized in synthesizing complex organic molecules and polymers.
  • Specialty Chemicals: It finds application in producing specialty chemicals and materials in various industrial processes.

Studies on the interactions of 2-oxaspiro[3.5]nonane-7-carboxylic acid with biomolecules are crucial for understanding its biological potential. The compound's ability to form hydrogen bonds through its carboxylic acid group may influence protein conformation and activity, thus affecting metabolic pathways. Further research is needed to elucidate these interactions fully and establish any therapeutic applications.

Several compounds share structural similarities with 2-oxaspiro[3.5]nonane-7-carboxylic acid, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Aspects
7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acidContains two carboxylic acid groupsGreater reactivity due to multiple functional groups
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylic acidFeatures a phenyl group attachedAlters chemical properties and reactivity
2-Oxa-7-azaspiro[3.5]nonane oxalateContains a nitrogen atom in the ring systemPotentially different biological activity due to nitrogen presence

The uniqueness of 2-oxaspiro[3.5]nonane-7-carboxylic acid lies in its specific spirocyclic structure combined with a single carboxylic acid group, which allows it to participate in a wide range of

Chemical Formula and Molecular Weight Analysis

2-Oxaspiro[3.5]nonane-7-carboxylic acid possesses the molecular formula C₉H₁₄O₃, representing a compact spirocyclic structure with integrated oxygen heteroatom and carboxylic acid functionality [1] [2]. The compound exhibits a molecular weight of 170.21 grams per mole, with precise mass determination yielding an exact mass of 170.094294 Daltons [1] [3]. The monoisotopic mass corresponds identically to the exact mass at 170.094294 Daltons, indicating minimal isotopic variation in the molecular composition [2].

The molecular weight analysis reveals a relatively low molecular mass characteristic of small spirocyclic systems, with the three oxygen atoms contributing significantly to the overall molecular weight despite the predominantly hydrocarbon framework [3]. The calculated density of 1.2 ± 0.1 grams per cubic centimeter reflects the compact nature of the spirocyclic architecture [3]. The compound demonstrates a boiling point of 325.2 ± 42.0 degrees Celsius, consistent with the presence of the carboxylic acid functional group that promotes intermolecular hydrogen bonding [3].

PropertyValue
Molecular FormulaC₉H₁₄O₃
Molecular Weight170.21 g/mol
Exact Mass170.094294 Da
Monoisotopic Mass170.094294 Da
Density1.2 ± 0.1 g/cm³
Boiling Point325.2 ± 42.0 °C

Structural Configuration and Stereochemistry

The structural configuration of 2-Oxaspiro[3.5]nonane-7-carboxylic acid encompasses a distinctive spirocyclic framework characterized by the fusion of a four-membered oxetane ring with a six-membered cyclohexane ring through a quaternary spiro carbon atom [2] [4]. The compound exhibits no defined stereocenter atoms, indicating an achiral molecular structure with zero undefined atom stereocenters [2]. The absence of stereogenic centers simplifies the conformational analysis while maintaining the rigid three-dimensional architecture inherent to spirocyclic systems [4].

The spirocyclic configuration adopts the [3.5] nomenclature, denoting the connection between a three-carbon chain within the four-membered ring and a five-carbon chain within the six-membered ring [2]. The spiro carbon atom serves as the central junction point, creating perpendicular ring orientations that contribute to the compound's distinctive spatial arrangement [4] [5]. The oxygen heteroatom occupies position 2 within the spirocyclic system, while the carboxylic acid substituent resides at position 7, establishing the specific regiochemistry of functional group distribution [2].

The structural rigidity imposed by the spirocyclic framework restricts rotational freedom around the spiro center, yet permits conformational flexibility within individual ring systems [6] [5]. The perpendicular arrangement of the fused rings creates a three-dimensional molecular architecture that distinguishes spirocyclic compounds from their linear and cyclic counterparts [7] [4].

Functional Group Distribution and Reactivity Centers

The functional group distribution in 2-Oxaspiro[3.5]nonane-7-carboxylic acid encompasses three distinct reactive centers: the ether oxygen within the spirocyclic framework, the carboxylic acid group, and the quaternary spiro carbon atom [2] [8]. The ether oxygen at position 2 functions as a hydrogen bond acceptor, contributing to the compound's polar surface area of 46.5 square Angstroms [2]. This oxygen atom participates in the formation of the four-membered oxetane ring, introducing strain energy that influences the overall reactivity profile .

The carboxylic acid functional group at position 7 represents the primary reactive center, capable of undergoing nucleophilic acyl substitution reactions characteristic of carboxylic acid derivatives [8]. The carboxyl group exhibits typical reactivity patterns including esterification, amidation, and decarboxylation reactions [8]. The presence of the carboxylic acid functionality contributes one hydrogen bond donor and two hydrogen bond acceptors to the molecular structure [2].

The quaternary spiro carbon atom serves as the central structural element, influencing both the rigidity and reactivity of the entire molecular framework [4] . This carbon center experiences strain from the perpendicular ring fusion, creating potential sites for ring-opening reactions under appropriate conditions . The rotatable bond count of one indicates minimal conformational flexibility, primarily associated with the carboxylic acid substituent orientation [2].

The topological polar surface area of 46.5 square Angstroms reflects the moderate polarity imparted by the oxygen heteroatom and carboxylic acid group [2]. The XLogP value of 0.7 indicates balanced lipophilic and hydrophilic characteristics, suggesting favorable solubility properties in both aqueous and organic media [2].

Conformational Analysis of the Spirocyclic Framework

The conformational analysis of 2-Oxaspiro[3.5]nonane-7-carboxylic acid reveals a relatively rigid molecular structure with limited conformational flexibility due to the spirocyclic constraints [6] [10]. The spirocyclic framework restricts major conformational changes while permitting minor adjustments in ring puckering and functional group orientation [6]. The four-membered oxetane ring adopts a planar or slightly puckered conformation to minimize angle strain, while the six-membered cyclohexane ring can adopt chair, boat, or twist conformations [6].

Computational conformational analysis using molecular mechanics approaches indicates that the spirocyclic system maintains structural rigidity across different conformational states [10] [6]. The energy barriers for ring interconversion remain relatively high due to the strain imposed by the spiro junction [6]. The carboxylic acid substituent at position 7 exhibits rotational freedom around the carbon-carbon bond connecting it to the cyclohexane ring, contributing to the single rotatable bond count [2].

The conformational preferences of the cyclohexane portion follow typical six-membered ring behavior, with chair conformations being energetically favored over boat and twist forms [6]. The oxetane ring maintains its four-membered structure with minimal conformational variation due to the high strain energy associated with this ring system [6]. The overall molecular geometry remains relatively constant across different conformational states, reflecting the constraining influence of the spirocyclic architecture [11].

Principal component analysis of molecular dynamics trajectories would reveal the primary modes of conformational motion, focusing on the limited flexibility available within the spirocyclic framework [6]. The conformational analysis demonstrates that while individual ring systems retain some flexibility, the overall three-dimensional structure remains well-defined and predictable [11].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance Spectroscopy provides comprehensive structural elucidation of 2-Oxaspiro[3.5]nonane-7-carboxylic acid through detailed analysis of both proton and carbon-13 spectra [12] [13]. The spirocyclic framework generates characteristic chemical shift patterns that reflect the unique electronic environment created by the fused ring system [12]. The proton Nuclear Magnetic Resonance spectrum exhibits distinct resonances corresponding to the various methylene protons within both the four-membered and six-membered rings [12].

The spiro carbon atom appears as a quaternary carbon signal in the carbon-13 Nuclear Magnetic Resonance spectrum, typically observed in the aliphatic region with chemical shifts influenced by the attached oxygen heteroatom [12]. The carboxylic acid carbon resonates in the characteristic downfield region around 170-180 parts per million, consistent with the carbonyl carbon environment [12]. The oxetane ring carbons display unique chemical shifts due to the ring strain and oxygen substitution effects [12].

The methylene protons adjacent to the spiro center exhibit characteristic coupling patterns that provide structural confirmation of the spirocyclic junction [12]. The Nuclear Magnetic Resonance spectroscopic data serves as a primary tool for structural verification and purity assessment of the compound [12]. Integration patterns in the proton Nuclear Magnetic Resonance spectrum correspond to the expected ratio of protons in different chemical environments within the molecule [12].

Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide detailed connectivity information and spatial relationships between different portions of the spirocyclic structure [12] [13]. These advanced techniques confirm the stereochemical assignments and conformational preferences of the molecule [13].

Infrared Spectroscopy Characterization

Infrared Spectroscopy characterization of 2-Oxaspiro[3.5]nonane-7-carboxylic acid reveals distinctive absorption bands corresponding to the functional groups present within the spirocyclic framework [14] [15]. The carboxylic acid functionality exhibits characteristic broad absorption in the 2500-3300 wavenumber range, corresponding to the hydroxyl stretch of the carboxyl group [14]. The carbonyl stretch appears as a strong absorption band in the 1700-1750 wavenumber region, typical of carboxylic acid derivatives [14].

The spirocyclic framework contributes to the infrared spectrum through carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber range, reflecting the methylene groups within both ring systems [14]. The ether oxygen within the oxetane ring influences the carbon-oxygen stretching vibrations, typically observed in the 1000-1300 wavenumber region [14]. The four-membered ring structure introduces unique vibrational modes due to the increased ring strain and altered bond angles [14].

The infrared spectrum provides fingerprint identification of the compound through the characteristic combination of functional group absorptions and skeletal vibrations [14]. The presence of the spirocyclic framework creates a distinctive pattern of absorptions in the fingerprint region below 1500 wavenumbers [14]. The carboxylic acid dimer formation in the solid state produces additional absorption features related to intermolecular hydrogen bonding [14].

Quantitative analysis of infrared absorption intensities provides information about the relative concentrations of different functional groups and their participation in intermolecular interactions [15]. The infrared spectroscopic data serves as a complementary technique to Nuclear Magnetic Resonance Spectroscopy for comprehensive structural characterization [14].

Mass Spectrometry Fragmentation Patterns

Mass Spectrometry fragmentation patterns of 2-Oxaspiro[3.5]nonane-7-carboxylic acid provide detailed information about the molecular ion stability and characteristic fragmentation pathways [16] [15] [17]. The molecular ion peak appears at mass-to-charge ratio 170, corresponding to the intact molecular structure [18] [2]. The compound exhibits various ionization modes including protonation to yield [M+H]+ at mass-to-charge ratio 171.10, and sodium adduct formation producing [M+Na]+ at mass-to-charge ratio 193.08 [18].

The fragmentation pattern reveals the loss of water from the protonated molecular ion, generating [M+H-H₂O]+ at mass-to-charge ratio 153.09 [18]. This dehydration process indicates the presence of the carboxylic acid functionality and its propensity to undergo elimination reactions under mass spectrometric conditions [15]. The carboxylic acid group can also participate in neutral loss processes, producing characteristic fragmentation patterns that confirm the presence of this functional group [15].

The spirocyclic framework influences the fragmentation behavior through ring-opening processes that generate linear fragment ions [16]. The four-membered oxetane ring represents a particularly labile portion of the molecule, prone to ring-opening under collision-induced dissociation conditions [16]. The six-membered cyclohexane ring contributes to fragmentation through typical aliphatic carbon-carbon bond cleavages [16].

Adductm/zPredicted CCS (Ų)
[M+H]+171.10136.5
[M+Na]+193.08140.9
[M-H]-169.09140.3
[M+NH₄]+188.13151.2
[M+H-H₂O]+153.09127.1

The collision cross-section values provide information about the three-dimensional structure of the ionized species, with the compact spirocyclic architecture contributing to relatively small cross-sectional areas [18]. The fragmentation patterns serve as a diagnostic tool for structural confirmation and can be used for quantitative analysis in complex mixtures [15].

X-ray Crystallographic Studies

X-ray Crystallographic Studies of spirocyclic compounds provide definitive structural information including bond lengths, bond angles, and three-dimensional molecular geometry [19] [20]. The crystallographic analysis reveals the precise spatial arrangement of atoms within the spirocyclic framework, confirming the perpendicular orientation of the fused rings [19]. The crystal structure demonstrates the chair conformation of the six-membered cyclohexane ring and the planar or slightly puckered geometry of the four-membered oxetane ring [19].

The carboxylic acid functionality typically participates in intermolecular hydrogen bonding within the crystal lattice, forming characteristic dimeric or chain structures [19]. These hydrogen bonding interactions influence the crystal packing and provide insights into the solid-state behavior of the compound [19]. The crystallographic data confirm the bond lengths and angles predicted by computational methods, validating theoretical calculations [19].

The spirocyclic junction exhibits characteristic geometric parameters that reflect the strain imposed by the ring fusion [19]. The spiro carbon atom displays tetrahedral geometry with bond angles that deviate from the ideal 109.5 degrees due to ring strain effects [19]. The crystal structure provides precise measurement of these geometric distortions and their influence on molecular stability [19].

Crystallographic studies of related spirocyclic compounds demonstrate the general structural features characteristic of this class of molecules [20]. The three-dimensional structure obtained from X-ray analysis serves as a benchmark for computational structural predictions and conformational analysis [19]. The crystal packing arrangements reveal the influence of intermolecular interactions on solid-state properties [19].

Computational Structural Analysis

Molecular Orbital Theory Applications

Molecular Orbital Theory applications to 2-Oxaspiro[3.5]nonane-7-carboxylic acid provide fundamental insights into the electronic structure and bonding characteristics of the spirocyclic framework [21] [22] [23]. The molecular orbitals of spirocyclic systems exhibit unique features due to the perpendicular arrangement of the fused rings and the presence of the spiro junction [22]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies reflect the electronic properties influenced by the oxygen heteroatom and carboxylic acid substituent [21].

The spiro carbon atom participates in molecular orbitals that span both ring systems, creating through-bond interactions that influence the overall electronic structure [22] [23]. The molecular orbital calculations reveal the extent of orbital mixing between the two ring systems and the role of the spiro center in mediating electronic communication [22]. The oxygen heteroatom contributes lone pair electrons that participate in molecular orbitals and influence the overall electronic distribution [21].

The carboxylic acid functional group introduces additional molecular orbitals associated with the carbonyl and hydroxyl functionalities [21]. The molecular orbital analysis provides information about the reactivity patterns and potential sites for electrophilic and nucleophilic attacks [21]. The frontier molecular orbitals determine the chemical reactivity and spectroscopic properties of the compound [22].

The molecular orbital theory calculations predict the electronic transitions observed in ultraviolet-visible spectroscopy and provide assignments for the observed absorption bands [22]. The analysis reveals the influence of the spirocyclic framework on the electronic structure and its impact on molecular properties [23]. The computational results complement experimental spectroscopic data and provide theoretical validation of structural assignments [21].

Density Functional Theory Studies

Density Functional Theory Studies of 2-Oxaspiro[3.5]nonane-7-carboxylic acid employ advanced computational methods to investigate the electronic structure, molecular geometry, and energetic properties [12] [13] . The density functional theory calculations utilize functionals such as B3LYP with appropriate basis sets to achieve accurate predictions of molecular properties [12]. The computational approach provides optimized geometries that closely match experimental crystallographic data [13].

The density functional theory analysis reveals the electron density distribution within the spirocyclic framework, highlighting regions of high and low electron density [12]. The calculations predict the dipole moment and polarizability of the molecule, providing insights into intermolecular interactions and solubility properties [12]. The computational results validate the chemical shift predictions for Nuclear Magnetic Resonance Spectroscopy analysis [12].

The density functional theory studies investigate the influence of the spirocyclic framework on molecular stability and reactivity [13]. The calculations predict the energy barriers for conformational changes and ring-opening reactions [13]. The computational analysis provides thermodynamic parameters including enthalpy, entropy, and Gibbs free energy changes for various molecular processes [12].

The density functional theory approach enables the calculation of vibrational frequencies and infrared absorption intensities, providing theoretical support for experimental spectroscopic assignments [12]. The computational results predict the mass spectrometric fragmentation patterns and provide mechanistic insights into the observed fragmentation pathways [13]. The density functional theory studies serve as a comprehensive theoretical framework for understanding the structure-property relationships of the spirocyclic compound .

Conformational Energy Landscapes

Conformational Energy Landscapes of 2-Oxaspiro[3.5]nonane-7-carboxylic acid reveal the relative stabilities of different molecular conformations and the energy barriers separating them [10] [6] [24]. The computational construction of potential energy surfaces employs systematic variation of dihedral angles and ring puckering parameters to map the conformational space [10]. The energy landscape analysis identifies local minima corresponding to stable conformations and transition states representing conformational interconversion pathways [6].

The spirocyclic framework constrains the conformational flexibility, resulting in a relatively simple energy landscape compared to linear molecules [6] [24]. The major conformational variations involve the ring puckering of the six-membered cyclohexane ring and the orientation of the carboxylic acid substituent [6]. The four-membered oxetane ring exhibits minimal conformational flexibility due to its high strain energy [6].

The energy landscape calculations predict the population distributions of different conformers at various temperatures [10]. The thermodynamic analysis reveals the entropy and enthalpy contributions to conformational preferences [10]. The computational results provide insights into the dynamic behavior of the molecule and the time scales for conformational interconversion [24].

Cyclization-Based Strategies

Classical cyclization approaches for spirocyclic compounds represent fundamental methodologies that have been extensively developed over decades. These strategies typically involve intramolecular cyclization reactions that form the characteristic spiro junction through controlled ring-closing processes [1] [2].

Intramolecular Cyclization Mechanisms

The most widely employed cyclization strategy involves the formation of spirocyclic frameworks through intramolecular nucleophilic substitution reactions. Yang and colleagues demonstrated that β-keto carboxylic acids can undergo facile cyclization to form spirocyclic lactams through a one-pot cascade reaction involving Curtius rearrangement and intramolecular nucleophilic addition [3]. This approach provides access to spirocyclic structures with yields ranging from 60-95% and excellent stereoselectivity.

Radical Cyclization Processes

Radical-mediated cyclization reactions offer alternative pathways for spirocycle construction. The development of domino radical bicyclization processes has enabled the synthesis of 1-azaspiro[4.4]nonane derivatives with yields of 11-67% as diastereomeric mixtures . These processes involve the formation and capture of alkoxyaminyl radicals, providing access to complex spirocyclic scaffolds through controlled radical chemistry.

Cascade Cyclization Reactions

Modern cascade cyclization strategies have emerged as powerful tools for spirocycle synthesis. The tandem oxidative amination dearomatizing spirocyclization (TOADS) reaction using hypervalent iodine reagents represents a cutting-edge approach that enables the construction of spirocyclic compounds from aromatic precursors under mild conditions [5]. This methodology offers broad substrate scope and environmentally benign reaction conditions.

Precursor Selection and Preparation

The selection and preparation of appropriate precursors is crucial for successful spirocycle synthesis. Effective precursor design requires consideration of multiple factors including reactivity, stability, and compatibility with downstream transformations.

Structural Requirements for Precursors

Successful spirocycle formation depends on the careful design of precursor molecules that contain appropriate functional groups positioned to enable cyclization. The precursors must possess sufficient flexibility to adopt the geometric requirements for ring closure while maintaining the necessary reactivity for bond formation [6].

Preparation Methodologies

The preparation of spirocyclic precursors typically involves multi-step synthetic sequences that install the required functional groups and establish the correct substitution patterns. The modular and divergent approach to spirocyclic pyrrolidines demonstrates how precursors can be elaborated in a facile manner via [3+2]-cycloaddition followed by condensation of phosphonate esters [7].

Optimization Strategies

Precursor optimization involves systematic variation of substituents, protecting groups, and functional group positioning to maximize cyclization efficiency. The development of scalable synthetic approaches toward multigram preparation of spirocyclic pyrrolidines has shown that precursor design is critical for achieving high yields and stereoselectivity [8].

Diol-Carboxylic Acid Derivative Reactions

Diol-carboxylic acid derivatives represent important building blocks for spirocyclic synthesis, offering multiple reactive sites for cyclization and functionalization reactions.

Cyclization Reactions of Diol Derivatives

The cyclization of diol derivatives can proceed through various mechanisms including acid-catalyzed cyclization and metal-promoted ring closure. The asymmetric spirocyclization of 3-(4-oxopentyl)cyclohex-2-en-1-one using BF₃-(S,S)-cyclohexane-1,2-diol systems has been demonstrated to afford C₂-symmetric diones with 85% enantiomeric excess [9].

Carboxylic Acid Functionalization

Carboxylic acid derivatives can undergo various transformations including esterification, amidation, and cyclization reactions. The use of carboxylic acids in spirocycle synthesis enables the introduction of diverse functional groups and the formation of lactone and lactam structures [2].

Protection and Deprotection Strategies

The synthesis of spirocyclic compounds from diol-carboxylic acid derivatives often requires the use of protecting groups to control reactivity and selectivity. The development of efficient protection and deprotection protocols is essential for successful synthetic sequences.

Modern Synthetic Routes

Catalytic Methodologies

Modern catalytic approaches have revolutionized spirocycle synthesis by enabling high efficiency, selectivity, and sustainability. These methodologies encompass transition metal catalysis, organocatalysis, and photoredox catalysis.

Transition Metal Catalysis

Transition metal catalysts have proven highly effective for spirocycle construction through various mechanisms including cross-coupling, cyclization, and rearrangement reactions. The development of palladium-catalyzed spirocyclization reactions has enabled the synthesis of complex spirocyclic structures with excellent stereoselectivity [10].

Gold-catalyzed spirocyclization represents another powerful approach, particularly for the construction of spiroacetals from acetylenic diols. The use of cationic gold catalysts enables the formation of spiroacetals with two dihydrofuran or tetrahydrofuran rings under mild conditions [11].

Organocatalytic Approaches

Organocatalysis has emerged as a valuable tool for asymmetric spirocycle synthesis, offering advantages including mild reaction conditions, low catalyst loadings, and high selectivity. The development of chiral organocatalysts has enabled the synthesis of spirocyclic compounds with excellent enantioselectivity [12].

The use of proline-derived organocatalysts and chiral phosphoric acids has been particularly successful for the asymmetric synthesis of spirocyclic compounds. Sequential organocatalysis has been demonstrated to provide highly atom-economical Michael-domino Michael/aldol reaction sequences yielding spiro-decalin oxindoles with excellent stereoselectivity .

Photoredox Catalysis

Photoredox catalysis has opened new avenues for spirocycle synthesis through radical-mediated transformations. The photo-mediated radical dearomatization involving spirocyclization has proven to be an important route to accessing spirocyclic compounds with high stereoselectivity [1].

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to spirocycle synthesis to improve sustainability and reduce environmental impact. These approaches focus on atom economy, renewable feedstocks, and environmentally benign reaction conditions.

Solvent-Free Synthesis

The development of solvent-free synthetic methodologies has been a major focus in green spirocycle synthesis. Microwave-assisted synthesis has emerged as a powerful tool for solvent-free spirocycle construction, offering advantages including reduced reaction times, improved yields, and enhanced safety [14].

Renewable Catalysts

The use of renewable and recyclable catalysts has been explored for spirocycle synthesis. The development of metal-free catalytic systems using phenol-derived catalysts has demonstrated excellent activity for synthesizing spirocyclic carbonates with good conversions under ambient conditions [15].

Atom Economy Optimization

Atom economy optimization focuses on maximizing the incorporation of starting materials into the final product while minimizing waste generation. The development of cascade reactions and domino processes has been particularly effective for achieving high atom economy in spirocycle synthesis [16].

Flow Chemistry Applications

Flow chemistry has emerged as a powerful tool for spirocycle synthesis, offering advantages including improved safety, enhanced reaction control, and increased productivity.

Continuous Processing

Continuous flow processing enables the synthesis of spirocyclic compounds with improved yields and selectivity compared to batch processes. The integration of synthetic chemistry with flow processing has resulted in a powerful platform for molecular assembly [17].

Automated Synthesis

The development of automated synthesis platforms has enabled the rapid preparation of spirocyclic compound libraries. The automated, continuous flow synthesis of spirocyclic tetrahydronaphthyridines has been demonstrated to provide efficient access to 3D chemical space [18].

Process Intensification

Flow chemistry enables process intensification through improved heat and mass transfer, enabling reactions to be performed under more aggressive conditions with improved safety. The accelerated spirocyclic polyketide synthesis using flow chemistry has demonstrated significant advantages over traditional batch processes [19].

Industrial-Scale Synthesis

Process Optimization Parameters

Industrial-scale synthesis of spirocyclic compounds requires careful optimization of multiple parameters to achieve cost-effective production with high quality and yield.

Reaction Optimization

Process optimization involves systematic evaluation of reaction conditions including temperature, pressure, catalyst loading, and reaction time. The development of scalable synthetic approaches has demonstrated that optimization of these parameters is critical for achieving multigram scale synthesis [8].

Lean Manufacturing Principles

The implementation of lean manufacturing principles in spirocycle synthesis focuses on minimizing waste while maximizing productivity. The use of continuous improvement methodologies and value stream mapping has been effective for identifying and eliminating bottlenecks in production processes [20].

Real-Time Monitoring

The implementation of real-time monitoring systems enables continuous optimization of reaction conditions and early detection of process deviations. Advanced process control systems have been developed to maintain optimal reaction conditions throughout the synthesis process [21].

Purification and Isolation Techniques

Effective purification and isolation methodologies are essential for obtaining high-purity spirocyclic compounds suitable for pharmaceutical applications.

Crystallization Processes

Crystallization represents a key purification technique for spirocyclic compounds, offering advantages including high purity, enantiomeric enrichment, and scalability. The development of controlled crystallization processes has enabled the preparation of enantiomerically pure spirocyclic compounds [22].

Chromatographic Separation

Chromatographic techniques including column chromatography, high-performance liquid chromatography, and preparative chromatography are widely used for spirocycle purification. The development of efficient separation protocols is essential for obtaining high-purity products [23].

Extraction and Workup Procedures

Efficient extraction and workup procedures are critical for isolating spirocyclic compounds from reaction mixtures. The development of streamlined workup procedures has enabled the preparation of spirocyclic compounds with minimal purification requirements [8].

Quality Control Methodologies

Quality control methodologies ensure that spirocyclic compounds meet the required specifications for pharmaceutical applications.

Analytical Methods

Comprehensive analytical methods are required for the characterization and quality control of spirocyclic compounds. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has been widely used for the analysis of spirocyclic compounds [24].

Purity Assessment

Purity assessment involves the quantitative determination of the target compound and identification of impurities. The development of validated analytical methods is essential for ensuring product quality and regulatory compliance [25].

Structural Characterization

Structural characterization using techniques including nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and mass spectrometry is essential for confirming the identity and purity of spirocyclic compounds [22].

Stereoselective Synthesis Strategies

Asymmetric Catalysis Approaches

Asymmetric catalysis has emerged as a powerful tool for the stereoselective synthesis of spirocyclic compounds, enabling the preparation of enantiomerically pure materials.

Chiral Ligand Design

The development of chiral ligands has been crucial for achieving high enantioselectivity in spirocycle synthesis. The design of cyclohexyl-fused spirobiindanes has enabled the preparation of chiral ligands with excellent catalytic performance [26].

Enantioselective Catalysts

The development of enantioselective catalysts has enabled the synthesis of spirocyclic compounds with high enantiomeric excess. The use of chiral phosphoric acids and organocatalysts has been particularly successful for asymmetric spirocycle synthesis [27].

Stereocontrol Mechanisms

Understanding the mechanisms of stereocontrol in catalytic reactions is essential for designing effective asymmetric synthesis strategies. The development of computational models has enabled the prediction and optimization of stereoselectivity in spirocycle synthesis [28].

Chiral Auxiliary Methods

Chiral auxiliary methods involve the temporary incorporation of chiral groups to control stereochemistry in spirocycle synthesis.

Auxiliary Selection

The selection of appropriate chiral auxiliaries is crucial for achieving high stereoselectivity. The development of chiral acetals prepared from substituted 1,2-ethanediols has demonstrated high stereochemical induction in Diels-Alder reactions [29].

Stereochemical Induction

Chiral auxiliaries exert stereochemical control through steric and electronic effects that bias the approach of reagents. The development of efficient auxiliary-mediated reactions has enabled the synthesis of spirocyclic compounds with excellent stereoselectivity [30].

Auxiliary Removal

The removal of chiral auxiliaries must be accomplished under conditions that preserve the stereochemistry of the product. The development of mild auxiliary removal protocols is essential for successful chiral auxiliary strategies [30].

Enzymatic Resolution Techniques

Enzymatic resolution techniques offer powerful approaches for the preparation of enantiomerically pure spirocyclic compounds through biocatalytic processes.

Kinetic Resolution

Kinetic resolution using enzymes enables the separation of enantiomers based on differential reaction rates. The enzymatic kinetic resolution of bulky spiro-epoxyoxindoles has been demonstrated to provide chiral compounds with excellent optical purity [31].

Stereoselective Enzymes

The development of stereoselective enzymes has enabled the synthesis of spirocyclic compounds with high enantiomeric excess. The use of lipases and esterases has been particularly successful for the resolution of spirocyclic alcohols and esters [32].

Biocatalytic Processes

Biocatalytic processes offer advantages including mild reaction conditions, high selectivity, and environmental compatibility. The development of enzymatic strategies for asymmetric synthesis has provided valuable tools for spirocycle preparation [33].

XLogP3

0.7

Dates

Last modified: 08-16-2023

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